Praeruptorin B

Description

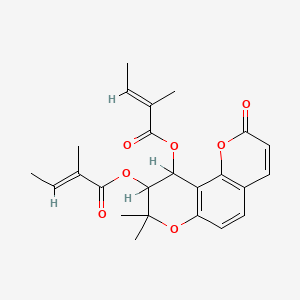

Structure

3D Structure

Properties

IUPAC Name |

[8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTWXEIQXBRCPS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81740-07-0 | |

| Record name | Anomalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081740070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Praeruptorin B mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Praeruptorin B

Introduction

Praeruptorin B is a naturally occurring seselin-type coumarin found in the roots of Peucedanum praeruptorum Dunn and other related plants.[1][2] It has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-tumor, anti-inflammatory, and metabolic regulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Praeruptorin B, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Anti-Cancer Activity

Praeruptorin B has demonstrated significant anti-cancer and anti-metastatic properties in various cancer cell lines. Its mechanism of action in this context is multifaceted, primarily involving the modulation of critical signaling pathways that govern cell migration, invasion, and proliferation.

Inhibition of the EGFR-MEK-ERK Signaling Pathway in Renal Cell Carcinoma

In human renal cell carcinoma (RCC) cells (786-O and ACHN), Praeruptorin B has been shown to potently inhibit cell migration and invasion.[1] This effect is mediated through the suppression of the Epidermal Growth Factor Receptor (EGFR)-Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling cascade.[1] Praeruptorin B reduces the phosphorylation of EGFR, MEK, and ERK, leading to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), which are crucial for tumor metastasis.[1] Notably, the inhibitory effect of Praeruptorin B is specific to the EGFR-MEK-ERK pathway, with no significant impact on the JNK and p38 MAPK pathways.[1]

Caption: Praeruptorin B inhibits the EGFR-MEK-ERK pathway in RCC cells.

Table 1: Quantitative Data on the Effects of Praeruptorin B on Renal Cell Carcinoma Cells

| Parameter | Cell Line(s) | Concentration of Praeruptorin B | Effect | Reference |

| Cell Viability | 786-O, ACHN | < 30 µM (24h) | Non-significant influence | [1] |

| Migration & Invasion | 786-O, ACHN | Dose-dependent | Potent inhibition | [1] |

| Protein Expression | 786-O, ACHN | Dose-dependent | Downregulation of p-EGFR, p-MEK, p-ERK, CTSC, CTSV | [1] |

| mRNA Expression | 786-O, ACHN | Dose-dependent | Downregulation of CTSC and CTSV | [1] |

-

Cell Viability Assay: Human RCC cell lines (786-O and ACHN) and normal proximal tubule HK2 cells were treated with various concentrations of Praeruptorin B (0, 10, 20, 30, 40, and 50 μM) for 24 hours. Cell viability was then assessed to determine the cytotoxic effects of the compound.[1]

-

Western Blot Analysis: RCC cells were treated with Praeruptorin B, and whole-cell extracts were prepared. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-EGFR, EGFR, p-MEK, MEK, p-ERK, ERK, CTSC, CTSV, and β-actin. Following incubation with secondary antibodies, the protein bands were visualized.[1]

-

Migration and Invasion Assays: The migratory and invasive potential of RCC cells was evaluated using Boyden chamber assays. Cells were treated with Praeruptorin B and seeded into the upper chamber of the transwell insert (with or without Matrigel coating for invasion and migration assays, respectively). The number of cells that migrated or invaded to the lower chamber was quantified.[1]

Inhibition of the PI3K/AKT/NF-κB Signaling Pathway in Cervical Cancer

In human cervical cancer cells (HeLa and SiHa), Praeruptorin B has been found to inhibit 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced cell migration and invasion.[4] This anti-metastatic effect is attributed to the suppression of the PI3K/AKT signaling pathway.[4] Praeruptorin B inhibits the phosphorylation of AKT, which in turn prevents the nuclear translocation of NF-κB (p65/p50).[4] This leads to a reduction in the expression and transcriptional activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, key enzymes involved in the degradation of the extracellular matrix during cancer cell invasion.[4]

Caption: Praeruptorin B inhibits the PI3K/AKT/NF-κB pathway in cervical cancer cells.

Table 2: Quantitative Data on the Effects of Praeruptorin B on Cervical Cancer Cells

| Parameter | Cell Line(s) | Concentration of Praeruptorin B | Effect | Reference |

| Cell Viability | HeLa, SiHa | 0-20 µM (24h) | Non-significant toxicity | [4] |

| Cell Viability | HeLa, SiHa | 40-60 µM (24h) | High cytotoxicity | [4] |

| TPA-induced Migration & Invasion | HeLa, SiHa | 10 and 20 µM | Effective prevention | [4] |

| Protein Expression | HeLa | 20 µM | Inhibition of TPA-induced p-AKT, MMP-2, MMP-9 | [4] |

| mRNA Expression | HeLa | Dose-dependent | Suppression of TPA-induced MMP-2, MMP-9 | [4] |

| MMP-2/-9 Promoter Activity | HeLa | Dose-dependent | Inhibition of TPA-induced activity | [4] |

-

MTT Assay: HeLa and SiHa cells were treated with different concentrations of Praeruptorin B (0, 5, 10, 20, 40, and 60 μM) for 24 hours. The MTT solution was then added to each well, and after incubation, the formazan crystals were dissolved. The absorbance was measured to determine cell viability.[4]

-

Boyden Chamber Assay: TPA-pretreated HeLa and SiHa cells were incubated with Praeruptorin B (10 and 20 μM) for 24 hours. Cell migration and invasion were examined using a Boyden chamber with polycarbonate filters (with or without Matrigel coating) over 18-24 hours.[4]

-

Luciferase Assay: The transcriptional activity of MMP-2/-9 was assessed using a luciferase reporter assay. HeLa cells were co-transfected with MMP-2 or MMP-9 promoter-luciferase constructs and then treated with TPA and Praeruptorin B. Luciferase activity was measured to determine the effect on promoter activity.[4]

Anti-Inflammatory Effects

Praeruptorin B demonstrates notable anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway.

Inhibition of NF-κB Signaling

Praeruptorin B has been identified as a potent inhibitor of inflammation.[2] It suppresses the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS).[2] Furthermore, it inhibits the expression of mRNAs encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] These effects are linked to its ability to suppress the NF-κB signaling pathway.[3] Comparative studies have shown that Praeruptorin B is significantly more potent in its anti-inflammatory action than its structural analog, Praeruptorin A.[2]

Caption: Praeruptorin B exerts anti-inflammatory effects via NF-κB pathway inhibition.

Table 3: Quantitative Data on the Anti-inflammatory Effects of Praeruptorin B

| Parameter | System | IC50 Value | Comparison | Reference |

| NO Production Inhibition | IL-1β-stimulated rat hepatocytes | Not specified, but highly potent | 4.8-fold higher potency than Praeruptorin A | [2] |

-

Nitric Oxide (NO) Production Assay: Rat hepatocytes were stimulated with interleukin 1β (IL-1β) to induce NO production. The cells were co-treated with various concentrations of Praeruptorin B. The amount of NO produced was quantified to determine the inhibitory effect of the compound and to calculate the half-maximal inhibitory concentration (IC50) value.[2]

-

mRNA Expression Analysis: The relative levels of mRNA encoding inflammatory cytokines (TNF-α, IL-6), chemokine (C-C motif) ligand 20 (CCL20), and IL1R1 were investigated in IL-1β-stimulated hepatocytes treated with Praeruptorin B. Total RNA was extracted, and quantitative real-time PCR was performed to measure the changes in gene expression.[2]

Metabolic Regulation

Praeruptorin B also plays a role in metabolic regulation, particularly in the context of insulin resistance and lipid metabolism.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

In HepG2 human hepatoma cells, Praeruptorin B has been shown to improve diet-induced hyperlipidemia and alleviate insulin resistance.[3] It achieves this by inhibiting the insulin-induced PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a key regulator of lipid de novo synthesis through its control of sterol regulatory element-binding proteins (SREBPs).[3] By modulating this pathway, Praeruptorin B can influence the expression of genes involved in the biosynthesis of fatty acids, cholesterol, and triglycerides.[3]

Caption: Praeruptorin B modulates lipid metabolism via the PI3K/AKT/mTOR pathway.

Table 4: Experimental Conditions for Studying Praeruptorin B's Effect on the PI3K/AKT/mTOR Pathway

| Parameter | Cell Line | Treatment Conditions | Purpose | Reference |

| Protein Phosphorylation | HepG2 | Pre-treated with insulin (100 nM, 1h), then co-treated with insulin and increasing concentrations of Praeruptorin B for 4h. | To assess the dose-dependent effect of Praeruptorin B on the PI3K/AKT/mTOR pathway. | [3] |

| Protein Phosphorylation | HepG2 | Pre-treated with insulin (100 nM, 1h), then co-treated with insulin and a fixed concentration of Praeruptorin B for different time periods. | To assess the time-dependent effect of Praeruptorin B on the PI3K/AKT/mTOR pathway. | [3] |

-

Western Blot Analysis for PI3K/AKT/mTOR Pathway: HepG2 cells were pre-treated with insulin (100 nM) for 1 hour and then treated with insulin-containing media with increasing concentrations of Praeruptorin B for 4 hours, or for indicated time periods. Whole-cell extracts were subjected to Western blotting with antibodies against phosphorylated and total forms of key proteins in the PI3K/AKT/mTOR pathway. Actin was used as a loading control.[3]

Conclusion

Praeruptorin B is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways such as EGFR-MEK-ERK, PI3K/AKT/NF-κB, and PI3K/AKT/mTOR underscores its potential as a therapeutic agent for cancer, inflammatory diseases, and metabolic disorders. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development of Praeruptorin B as a novel drug candidate. Future investigations should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile to fully elucidate its therapeutic utility.

References

Praeruptorin B: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin B is a naturally occurring angular-type pyranocoumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the primary source of Praeruptorin B, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action, particularly in the context of cancer cell metastasis and inflammation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Source of Praeruptorin B

The principal natural source of Praeruptorin B is the dried root of Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family.[2][3] In Traditional Chinese Medicine (TCM), this plant is known as "Qianhu" and has been used for centuries to treat respiratory ailments.[3] Praeruptorin B is one of the main bioactive constituents found in the roots of this plant.[1]

The concentration of Praeruptorin B in Peucedanum praeruptorum is influenced by several factors, including the age of the plant, the altitude at which it is grown, and whether the plant has undergone bolting (flowering).[1][4] Quantitative analyses have shown the content of Praeruptorin B in the roots to range from 0.038% to 0.274%.[5] The highest concentrations are typically found in the roots compared to other parts of the plant.[1]

Isolation and Purification of Praeruptorin B

Two primary methods have been successfully employed for the isolation and purification of Praeruptorin B from the roots of Peucedanum praeruptorum: solvent extraction followed by column chromatography, and high-speed counter-current chromatography (HSCCC).

Experimental Protocols

1. Solvent Extraction and Silica Gel Column Chromatography

This method involves the extraction of Praeruptorin B from the dried root material using an organic solvent, followed by purification using silica gel column chromatography.

-

Extraction:

-

The dried and powdered roots of Peucedanum praeruptorum are extracted with a solvent of intermediate polarity, such as ethyl acetate, which has been shown to be effective.[2] A common method is maceration or Soxhlet extraction.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

-

Column Chromatography:

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent to create a slurry.[6]

-

The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

The separation is achieved by eluting the column with a mobile phase gradient of increasing polarity. A commonly used solvent system is a mixture of toluene and ethyl acetate.[2][6]

-

Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) to identify those containing Praeruptorin B.

-

Fractions containing pure Praeruptorin B are combined and the solvent is evaporated to yield the purified compound. The structure and purity are then confirmed using spectroscopic methods such as NMR and Mass Spectrometry.[2]

-

2. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that offers a rapid and efficient method for the separation and purification of natural products.

-

Instrumentation: A preparative HSCCC instrument equipped with a multi-layer coil planet centrifuge.

-

Solvent System: A two-phase solvent system composed of light petroleum–ethyl acetate–methanol–water is used. A common ratio for this system is 5:5:5:5 (v/v/v/v).[7]

-

Protocol:

-

The two-phase solvent system is prepared and thoroughly equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[7]

-

The HSCCC column is first filled with the stationary phase.

-

The crude extract obtained from solvent extraction is dissolved in a small volume of the stationary phase and injected into the HSCCC instrument.[7]

-

The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the coil is rotated at a high speed (e.g., 900 rpm).[7]

-

A gradient elution can be employed by altering the composition of the mobile phase over time to enhance separation.[7]

-

The effluent from the column is monitored using a UV detector, and fractions are collected based on the resulting chromatogram.[7]

-

Fractions containing Praeruptorin B are pooled, and the solvent is removed to yield the purified compound.

-

Quantitative Data on Isolation

The following table summarizes the quantitative data obtained from the HSCCC isolation method.

| Parameter | Value | Reference |

| Starting Material | 110 mg of crude extract | [7] |

| Yield of (+)-Praeruptorin B | 31.9 mg | [7] |

| Purity of (+)-Praeruptorin B | 99.4% | [7] |

Biological Activity and Signaling Pathways

Praeruptorin B has demonstrated significant biological activity, particularly in the realms of oncology and anti-inflammatory research. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-Metastatic Effects in Cancer

Praeruptorin B has been shown to inhibit the migration and invasion of cancer cells through the suppression of specific signaling cascades.

-

EGFR-MEK-ERK Pathway: In human renal carcinoma cells, Praeruptorin B inhibits the phosphorylation of key components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, including MEK and ERK.[4] This inhibition disrupts the downstream signaling that promotes cell migration and invasion.

Praeruptorin B inhibits the EGFR-MEK-ERK signaling pathway.

-

AKT/NF-κB Pathway: In cervical cancer cells, Praeruptorin B targets the AKT/NF-κB signaling pathway. It inhibits the phosphorylation of AKT, which in turn prevents the nuclear translocation of the NF-κB complex.[7] This leads to a downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion.[7]

Praeruptorin B inhibits the AKT/NF-κB signaling pathway.

Anti-Inflammatory Effects

Praeruptorin B exhibits anti-inflammatory properties by modulating the production of nitric oxide (NO), a key inflammatory mediator.

-

Inhibition of iNOS Expression: Praeruptorin B has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[2] By reducing iNOS levels, Praeruptorin B effectively decreases the production of NO, thereby mitigating the inflammatory response. This is also associated with a reduction in the expression of other pro-inflammatory cytokines.[2]

Praeruptorin B inhibits iNOS expression and NO production.

Conclusion

Praeruptorin B, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum, presents a compelling profile as a bioactive natural product. The established methods for its isolation and purification, particularly the efficient HSCCC technique, provide a solid foundation for obtaining high-purity material for further research. The elucidation of its inhibitory effects on key signaling pathways involved in cancer metastasis and inflammation underscores its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate and inspire continued investigation into the promising pharmacological applications of Praeruptorin B.

References

- 1. The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography [hero.epa.gov]

- 5. Regulation of nuclear translocation of nuclear factor-kappaB relA: evidence for complex dynamics at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. tautobiotech.com [tautobiotech.com]

Praeruptorin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin B, a prominent angular-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum, has garnered significant attention within the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine for respiratory ailments, modern research has unveiled its potential as a potent anti-inflammatory and anti-cancer agent. This technical guide provides an in-depth overview of the discovery of Praeruptorin B, detailing the experimental protocols for its isolation and structural elucidation. Furthermore, it summarizes key quantitative data on its biological activities and delineates the signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Peucedanum praeruptorum Dunn, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for the treatment of coughs, colds, and other respiratory conditions. Phytochemical investigations into this plant have led to the isolation of a variety of bioactive compounds, with a significant class being the pyranocoumarins. Among these, Praeruptorin B has emerged as a compound of particular interest due to its notable anti-inflammatory and anti-tumor properties. Structurally, it is a seselin-type coumarin, and its biological activity is a subject of ongoing research.

Isolation and Purification

The isolation of Praeruptorin B from the dried roots of Peucedanum praeruptorum is a multi-step process involving extraction and chromatographic separation. While various methods have been employed, a highly efficient technique is High-Speed Counter-Current Chromatography (HSCCC).

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines a preparative HSCCC method for the isolation of Praeruptorin B.

1. Preparation of Crude Extract:

-

The dried roots of Peucedanum praeruptorum are pulverized and extracted with a suitable solvent, such as methanol or a mixture of petroleum ether and ethyl acetate.

-

The resulting extract is concentrated under reduced pressure to yield a crude sample.

2. HSCCC System and Parameters:

-

Two-phase Solvent System: A mixture of light petroleum–ethyl acetate–methanol–water is used. A common ratio is (5:5:5:5, v/v/v/v).

-

Stationary Phase: The upper phase of the solvent system is used as the stationary phase.

-

Mobile Phase: The lower phase of the solvent system is used as the mobile phase. A gradient elution can be employed for better separation.

-

Flow Rate: A typical flow rate is 2.0 mL/min.

-

Revolution Speed: The apparatus is set to a revolution speed of approximately 900 rpm.

-

Sample Loading: The crude sample is dissolved in the stationary phase and injected into the HSCCC column.

3. Fraction Collection and Analysis:

-

The effluent from the column is monitored by a UV detector (e.g., at 254 nm).

-

Fractions corresponding to the peaks on the chromatogram are collected.

-

The purity of the isolated Praeruptorin B in the collected fractions is then analyzed by High-Performance Liquid Chromatography (HPLC).

A visual representation of the isolation and purification workflow is provided below.

Structural Elucidation

The definitive structure of the isolated Praeruptorin B is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocol: Spectroscopic Analysis

1. Mass Spectrometry (MS):

-

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.

-

Purpose: To determine the accurate molecular weight and deduce the molecular formula of the compound. Praeruptorin B has a molecular formula of C₂₄H₂₆O₇ and a molecular weight of 426.46 g/mol .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Solvent: Deuterated solvents such as deuterochloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample for NMR analysis.

The collective data from these spectroscopic methods allows for the unambiguous identification and structural confirmation of Praeruptorin B.

Biological Activity and Quantitative Data

Praeruptorin B has demonstrated significant potential in vitro as both an anti-cancer and anti-inflammatory agent. The following tables summarize the key quantitative data from various biological assays.

Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |

| 786-O, ACHN | Renal Cell Carcinoma | Cell Viability (MTT) | Cytotoxicity | Non-toxic at concentrations < 30 µM | [1] |

| 786-O, ACHN | Renal Cell Carcinoma | Migration/Invasion Assay | Inhibition of Metastasis | Significant inhibition at 20-30 µM | [1] |

| HeLa, SiHa | Cervical Cancer | Cell Viability (MTT) | Cytotoxicity | Non-toxic at concentrations up to 20 µM | [2] |

| HeLa, SiHa | Cervical Cancer | Migration/Invasion Assay | Inhibition of Metastasis | Significant inhibition at 10-20 µM | [2] |

Anti-Inflammatory Activity

| Cell Type | Stimulant | Assay | Endpoint | IC₅₀ Value | Reference |

| Rat Hepatocytes | Interleukin 1β (IL-1β) | Nitric Oxide (NO) Production | Inhibition of NO | 43.5 µM | [3] |

Signaling Pathways

The therapeutic effects of Praeruptorin B are attributed to its modulation of specific intracellular signaling pathways. Research has identified its inhibitory action on key pathways involved in cancer progression and inflammation.

Anti-Cancer Signaling Pathways

In the context of cancer, Praeruptorin B has been shown to inhibit cell migration and invasion by targeting two critical signaling cascades: the EGFR-MEK-ERK pathway in renal cancer and the PI3K/AKT/NF-κB pathway in cervical cancer.

References

- 1. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

Praeruptorin B (CAS Number 81740-07-0): A Comprehensive Technical Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin B, a natural pyranocoumarin compound, has garnered significant interest in the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, Praeruptorin B has demonstrated potential therapeutic effects in several areas, including oncology, metabolic disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, mechanisms of action, and key experimental protocols related to Praeruptorin B, serving as a valuable resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

Praeruptorin B is a moderately sized organic molecule with the molecular formula C₂₄H₂₆O₇. Its chemical structure features a coumarin core with additional pyran and ester functional groups. While specific melting and boiling points are not consistently reported in the literature, likely due to its complex structure and potential for decomposition at high temperatures, its other key physicochemical properties are well-documented.

Table 1: Physicochemical Properties of Praeruptorin B

| Property | Value | References |

| CAS Number | 81740-07-0 | [1][2] |

| Synonyms | Anomalin, Praeruptorin D | [1] |

| Molecular Formula | C₂₄H₂₆O₇ | [1] |

| Molecular Weight | 426.46 g/mol | |

| Appearance | Solid, Powder | |

| Purity | 95% - 99.95% (by HPLC) | |

| Solubility | Soluble in DMSO (≥42.6 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water and ethanol. | |

| Storage | Store at -20°C or 2-8°C. Stock solutions are recommended to be stored at -20°C for up to two weeks or -80°C for up to six months. | [2] |

Note: Different stereoisomers of Praeruptorin B may be associated with other CAS numbers, such as 4970-26-7 for (-)-Praeruptorin B.

Biological Activities and Mechanisms of Action

Praeruptorin B exerts its biological effects through the modulation of various cellular signaling pathways. Its primary mechanisms of action are centered around the inhibition of cancer cell progression, regulation of lipid metabolism, and suppression of inflammatory responses.

Anti-Cancer Activity

Praeruptorin B has shown significant promise as an anti-cancer agent, particularly in inhibiting the metastasis of renal and cervical cancers.

-

Renal Cell Carcinoma (RCC): In RCC cell lines (786-O and ACHN), Praeruptorin B inhibits cell migration and invasion by suppressing the Epidermal Growth Factor Receptor (EGFR)-Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK) signaling pathway. This inhibition leads to the downregulation of cathepsin C (CTSC) and cathepsin V (CTSV), proteases involved in tumor progression.

-

Cervical Cancer: In cervical cancer cells, Praeruptorin B impedes cell migration and invasion by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. This results in the decreased expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during metastasis.

-

Skin Cancer: Studies have also indicated that Praeruptorin B can inhibit the formation of skin tumors.

Regulation of Lipid Metabolism and Amelioration of Metabolic Disease

Praeruptorin B has been identified as a potent regulator of lipid metabolism, offering a potential therapeutic avenue for conditions like hyperlipidemia and insulin resistance.

-

Inhibition of SREBPs: The primary mechanism for its metabolic effects is the inhibition of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors that control the synthesis of cholesterol and fatty acids. Praeruptorin B down-regulates the expression of SREBP-1c and SREBP-2.

-

PI3K/AKT/mTOR Pathway Inhibition: It also inhibits the insulin-induced PI3K/AKT/mTOR signaling pathway, which plays a role in regulating SREBP activity.

-

In Vivo Effects: In animal models of diet-induced obesity, Praeruptorin B treatment has been shown to reduce body weight, decrease serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), and increase high-density lipoprotein cholesterol (HDL-c) levels.

Table 2: In Vivo Effects of Praeruptorin B on Lipid Profile in High-Fat Diet-Fed Mice

| Treatment Group | Serum TC (mmol/L) | Serum TG (mmol/L) | Serum LDL-c (mmol/L) | Serum HDL-c (mmol/L) |

| Control | 4.8 ± 0.5 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.5 ± 0.4 |

| High-Fat Diet (HFD) | 8.2 ± 0.9 | 2.5 ± 0.4 | 3.1 ± 0.5 | 1.8 ± 0.3 |

| HFD + Praeruptorin B (50 mg/kg) | 5.5 ± 0.6 | 1.5 ± 0.3 | 1.8 ± 0.4 | 2.8 ± 0.5 |

Data are presented as mean ± standard deviation and are representative of typical findings in the literature.

Anti-Inflammatory and Other Activities

While less extensively studied than its anti-cancer and metabolic effects, Praeruptorin B and its analogs have demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Additionally, it has shown antimicrobial activity against the bacterium Streptococcus agalactiae and cytotoxic effects against the brine shrimp Artemia salina.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of Praeruptorin B's function and evaluation.

Signaling Pathway Diagrams

Caption: Anti-cancer signaling pathways of Praeruptorin B.

Caption: Metabolic regulation signaling pathway of Praeruptorin B.

Experimental Workflow Diagrams

Caption: Workflow for MTT cell viability assay.

Caption: Workflow for in vivo hyperlipidemia study.

Experimental Protocols

Extraction and Isolation of Praeruptorin B

Praeruptorin B is naturally sourced from the roots of Peucedanum praeruptorum Dunn. A general protocol for its extraction and isolation is as follows:

-

Drying and Pulverization: The roots of P. praeruptorum are dried and ground into a fine powder.

-

Solvent Extraction: The powdered root material is extracted with a solvent of medium polarity, such as ethyl acetate, using methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of toluene and ethyl acetate, is used to separate the different components.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Praeruptorin B.

-

Crystallization and Identification: The fractions rich in Praeruptorin B are combined, and the solvent is evaporated. The resulting solid can be further purified by recrystallization. The final product is identified and its purity confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of Praeruptorin B on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HepG2, 786-O, HeLa) are seeded in a 96-well plate at a density of approximately 2 x 10⁴ cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Praeruptorin B (typically ranging from 0 to 80 µM). A vehicle control (DMSO) is also included. The plate is incubated for another 18-24 hours.

-

MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

In Vivo Hyperlipidemia Animal Study

This protocol outlines a typical study to evaluate the effects of Praeruptorin B on diet-induced hyperlipidemia in mice.

-

Animal Model: Six-week-old male C57BL/6J mice are used for the study.

-

Diet and Grouping: The mice are randomly divided into groups (n=6 per group): a control group fed a normal chow diet, a high-fat diet (HFD) group, and one or more HFD groups treated with Praeruptorin B (e.g., 25 mg/kg/day and 50 mg/kg/day). A positive control group treated with a known lipid-lowering drug like lovastatin may also be included.

-

Treatment Administration: Praeruptorin B, dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na), is administered daily by oral gavage for a period of 6 weeks.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Sample Collection and Analysis: At the end of the treatment period, blood samples are collected to measure serum levels of TC, TG, LDL-c, and HDL-c. The livers are also harvested to measure hepatic lipid content and for histological analysis (e.g., Oil Red O staining) to assess lipid accumulation.

Conclusion

Praeruptorin B is a promising natural compound with a well-defined profile of biological activities, particularly in the realms of anti-cancer therapy and the management of metabolic disorders. Its mechanisms of action, involving the modulation of key signaling pathways such as EGFR-MEK-ERK, PI3K/AKT/mTOR, and SREBP, provide a solid foundation for its further investigation and potential development as a therapeutic agent. This technical guide offers a comprehensive summary of the current knowledge on Praeruptorin B, equipping researchers and drug development professionals with the essential information needed to advance the study of this valuable natural product.

References

Praeruptorin B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Praeruptorin B, a natural coumarin with significant therapeutic potential. The information is intended to support research, development, and formulation activities.

Solubility Profile

Praeruptorin B exhibits limited solubility in aqueous and common alcoholic solvents, while demonstrating good solubility in dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

The following table summarizes the known solubility data for Praeruptorin B.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 42.6 mg/mL | [1][2] |

| Water | Insoluble | [1] |

| Ethanol (EtOH) | Insoluble | [1] |

Stability Profile

Detailed public-domain data on the forced degradation and stability-indicating assays specifically for Praeruptorin B are limited. However, based on the general behavior of coumarin derivatives, a systematic stability assessment is crucial. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

General Considerations for Stability

Coumarins can be susceptible to degradation under various conditions, including:

-

Hydrolysis: The ester linkages in Praeruptorin B may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The molecule may be sensitive to oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to degradation.

-

Thermal Degradation: Elevated temperatures can induce decomposition.

A comprehensive stability study for Praeruptorin B should evaluate its degradation profile under these stress conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of coumarins like Praeruptorin B. These are based on standard pharmaceutical testing methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of Praeruptorin B to a series of vials containing different solvents of interest.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation:

-

Allow the suspensions to settle.

-

Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification: Analyze the concentration of Praeruptorin B in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

References

Praeruptorin B (C24H26O7): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Molecular Characteristics, Bioactivity, and Experimental Protocols of a Promising Natural Coumarin

Abstract

Praeruptorin B, a natural pyranocoumarin with the molecular formula C24H26O7, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery.[1][2] Isolated primarily from the roots of Peucedanum praeruptorum Dunn, this molecule has demonstrated a compelling range of biological activities, including potent anti-inflammatory, anti-cancer, and anti-metastatic properties. This technical guide provides a comprehensive overview of Praeruptorin B, consolidating key data on its physicochemical properties, biosynthesis, and mechanisms of action. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development. The intricate signaling pathways modulated by Praeruptorin B, notably the AKT/NF-κB and EGFR-MEK-ERK pathways, are elucidated through structured diagrams to provide a clear visual representation of its molecular interactions.

Physicochemical Properties

Praeruptorin B is a coumarin derivative with a molecular weight of approximately 426.46 g/mol . Its chemical structure and fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C24H26O7 | [1][2] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 81740-07-0 | |

| Class | Pyranocoumarin | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, methanol, ethanol |

Biosynthesis

Praeruptorin B is synthesized in plants through the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites. The biosynthesis commences with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is subsequently modified to form Praeruptorin B.

Caption: Simplified biosynthesis of Praeruptorin B via the phenylpropanoid pathway.

Pharmacological Activities and Mechanism of Action

Praeruptorin B exhibits a spectrum of pharmacological effects, with its anti-inflammatory and anti-cancer activities being the most extensively studied.

Anti-inflammatory Activity

Praeruptorin B has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. A key mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression, leading to reduced nitric oxide (NO) production.

| Cell Line | Assay | IC50 | Reference |

| Rat Hepatocytes | Nitric Oxide Production | 10.4 µM |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

-

Cell Culture: Culture rat hepatocytes in appropriate medium and seed in 96-well plates.

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).

-

Treatment: Treat the stimulated cells with varying concentrations of Praeruptorin B.

-

Nitrite Quantification: After a suitable incubation period, measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Caption: Workflow for assessing the anti-inflammatory activity of Praeruptorin B.

Anti-cancer and Anti-metastatic Activity

Praeruptorin B has demonstrated significant cytotoxic and anti-metastatic effects in various cancer cell lines. It has been observed to induce apoptosis and inhibit cell migration and invasion.[3] Notably, Praeruptorin B shows selective cytotoxicity towards cancer cells with minimal effects on normal cells at therapeutic concentrations.[4]

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| 786-O | Renal Cell Carcinoma | MTT Assay | > 40 µM (cytotoxicity) | [4] |

| ACHN | Renal Cell Carcinoma | MTT Assay | > 40 µM (cytotoxicity) | [4] |

| HK-2 | Normal Kidney | MTT Assay | No significant cytotoxicity up to 30 µM | [4] |

| HeLa | Cervical Cancer | Cell Viability | Dose-dependent inhibition | [3] |

| SiHa | Cervical Cancer | Cell Viability | Dose-dependent inhibition | [3] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., 786-O, ACHN) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of Praeruptorin B concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[5]

Signaling Pathways Implicated in Anti-Cancer Activity

Praeruptorin B exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.

-

AKT/NF-κB Pathway: Praeruptorin B has been shown to inhibit the phosphorylation of AKT, which in turn suppresses the activation of the transcription factor NF-κB.[3] This leads to the downregulation of NF-κB target genes involved in cell survival and inflammation.

Caption: Praeruptorin B inhibits the AKT/NF-κB signaling pathway.

-

EGFR-MEK-ERK Pathway: In renal carcinoma cells, Praeruptorin B has been found to reduce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream signaling molecules MEK and ERK.[4] This inhibition leads to a decrease in the expression of cathepsins C and V, which are involved in tumor invasion and metastasis.

Caption: Praeruptorin B disrupts the EGFR-MEK-ERK signaling cascade.

Pharmacokinetics and ADME Profile

Comprehensive in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for Praeruptorin B are currently limited in publicly available literature. Most of the existing research focuses on in vitro studies or provides predictive data based on its chemical structure. Further in vivo studies are warranted to fully characterize its pharmacokinetic profile, which is crucial for its development as a therapeutic agent.

Isolation and Purification

Praeruptorin B is typically isolated from the dried roots of Peucedanum praeruptorum Dunn. A general workflow for its extraction and purification is outlined below.

Caption: General scheme for the isolation and purification of Praeruptorin B.

Conclusion and Future Directions

Praeruptorin B stands out as a natural compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. Its ability to modulate critical signaling pathways such as AKT/NF-κB and EGFR-MEK-ERK underscores its promise as a lead compound for drug development. This technical guide has synthesized the current knowledge on Praeruptorin B, providing researchers and drug development professionals with a solid foundation of its chemical properties, biological activities, and established experimental protocols.

Future research should focus on several key areas to advance the translational potential of Praeruptorin B. A more extensive evaluation of its efficacy and toxicity in preclinical animal models is essential. Comprehensive pharmacokinetic and ADME studies are urgently needed to understand its in vivo behavior and to guide formulation and dosing strategies. Furthermore, a deeper investigation into its molecular targets and the elucidation of its structure-activity relationships will be invaluable for the rational design of more potent and selective analogs. The continued exploration of this promising natural product holds the potential to yield novel therapeutic agents for a range of human diseases.

References

- 1. Hyperactivation of ERK by multiple mechanisms is toxic to RTK-RAS mutation-driven lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Praeruptorin B in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin B (Pra-B) is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit key processes in cancer progression, particularly metastasis. Pra-B has been shown to exert its effects through the modulation of critical signaling pathways, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive overview of the use of Praeruptorin B in cancer research, including its mechanisms of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.

Mechanism of Action

Praeruptorin B has been shown to inhibit cancer cell migration and invasion by targeting key signaling pathways involved in cell growth, proliferation, and metastasis. The primary mechanisms of action identified in different cancer types are:

-

Inhibition of the EGFR-MEK-ERK Signaling Pathway: In renal cell carcinoma, Praeruptorin B has been found to reduce the phosphorylation of the epidermal growth factor receptor (EGFR), mitogen-activated protein kinase kinase (MEK), and extracellular signal-regulated kinases (ERK).[1][2] This inhibition leads to the downregulation of downstream targets, including cathepsin C (CTSC) and cathepsin V (CTSV), which are involved in the degradation of the extracellular matrix, a crucial step in cancer cell invasion.[1][2]

-

Suppression of the PI3K/AKT/NF-κB Signaling Pathway: In cervical cancer, Praeruptorin B has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This pathway is a central regulator of cell survival, proliferation, and invasion. By inhibiting this pathway, Praeruptorin B can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix and the promotion of metastasis.

Data Presentation

The following tables summarize the quantitative data on the effects of Praeruptorin B in various cancer cell lines.

Table 1: Effects of Praeruptorin B on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Effect | Citation |

| 786-O | Renal Cell Carcinoma | MTT | < 30 | 24 | Non-significant influence on cell viability | [1][2] |

| ACHN | Renal Cell Carcinoma | MTT | < 30 | 24 | Non-significant influence on cell viability | [1][2] |

| HeLa | Cervical Cancer | MTT | 0-20 | 24 | Non-significant toxicity | [3] |

| SiHa | Cervical Cancer | MTT | 0-20 | 24 | Non-significant toxicity | [3] |

| HeLa | Cervical Cancer | MTT | 40, 60 | 24 | High cytotoxicity | [3] |

| SiHa | Cervical Cancer | MTT | 40, 60 | 24 | High cytotoxicity | [3] |

Table 2: Effects of Praeruptorin B on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | % Inhibition of Migration/Invasion | Citation |

| 786-O | Renal Cell Carcinoma | Boyden Chamber | 20 | 24 | 42% (Migration) | [1] |

| 786-O | Renal Cell Carcinoma | Boyden Chamber | 30 | 24 | 79% (Migration) | [1] |

| ACHN | Renal Cell Carcinoma | Boyden Chamber | 20 | 24 | 60% (Migration) | [1] |

| ACHN | Renal Cell Carcinoma | Boyden Chamber | 30 | 24 | 82% (Migration) | [1] |

| HeLa | Cervical Cancer | Boyden Chamber | 10, 20 | 24 | Significant reduction in TPA-induced invasion | [3] |

Experimental Protocols

Cell Culture

-

Cell Lines: Human renal cell carcinoma (786-O, ACHN), human cervical cancer (HeLa, SiHa), and human non-small cell lung cancer cell lines can be used.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format.

Materials:

-

Praeruptorin B stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Praeruptorin B in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the Praeruptorin B dilutions (e.g., 0, 5, 10, 20, 30, 40, 50, 60 µM). Include a vehicle control (DMSO) at the same concentration as the highest Pra-B concentration.

-

Incubate the plate for 24 to 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration and Invasion Assay (Boyden Chamber Assay)

This protocol is for a 24-well transwell plate with 8 µm pore size inserts.

Materials:

-

Praeruptorin B

-

Serum-free medium

-

Complete medium (with 10% FBS as a chemoattractant)

-

Matrigel (for invasion assay)

-

24-well transwell plates (8 µm pore size)

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 2 hours to allow for gelling. For migration assays, this step is omitted.

-

Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Add 200 µL of the cell suspension (2 x 10⁴ cells) to the upper chamber of the transwell inserts.

-

In the lower chamber, add 600 µL of complete medium containing 10% FBS as a chemoattractant.

-

Add different concentrations of Praeruptorin B (e.g., 0, 10, 20, 30 µM) to both the upper and lower chambers.

-

Incubate for 18-24 hours at 37°C.

-

After incubation, remove the inserts and gently wipe the upper surface with a cotton swab to remove non-migrated/non-invaded cells.

-

Fix the cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of migrated/invaded cells in at least five random microscopic fields per insert.

Western Blot Analysis

Materials:

-

Praeruptorin B

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Primary Antibodies (example dilutions, optimization required):

-

Phospho-EGFR (1:1000)

-

Total EGFR (1:1000)

-

Phospho-MEK (1:1000)

-

Total MEK (1:1000)

-

Phospho-ERK (1:1000)

-

Total ERK (1:1000)

-

CTSC (1:1000)

-

CTSV (1:1000)

-

β-actin (1:5000)

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of Praeruptorin B (e.g., 0, 10, 20, 30 µM) for 24 hours.

-

Lyse the cells and quantify protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

Praeruptorin B

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes

Primer Sequences (Human):

-

CTSC Forward: 5'-TGGCTTTTCTTGAGGGTCAT-3'

-

CTSC Reverse: 5'-GGCATACACACTGCTCTGAA-3'

-

CTSV Forward: 5'-GTGTTCCGTGAGCCTCTGTTTC-3'

-

CTSV Reverse: 5'-CGGAACATCTGTCCTTCAAGAGC-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'

Procedure:

-

Treat cells with Praeruptorin B (e.g., 30 µM) for 24 hours.

-

Extract total RNA from the cells.

-

Synthesize cDNA from 1 µg of total RNA.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Use the 2-ΔΔCt method to calculate the relative gene expression, normalized to a housekeeping gene like GAPDH.

Visualizations

Caption: Praeruptorin B inhibits the EGFR-MEK-ERK signaling pathway.

Caption: Praeruptorin B suppresses the PI3K/AKT/NF-κB signaling pathway.

Caption: General experimental workflow for studying Praeruptorin B.

References

- 1. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Praeruptorin B Inhibits 12-O-Tetradecanoylphorbol-13-AcetateâInduced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]

Application Notes and Protocols for Praeruptorin B in In Vitro Studies

Introduction

Praeruptorin B is a naturally occurring pyranocoumarin compound isolated from the roots of Peucedanum praeruptorum Dunn. It has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities. These notes provide an overview of the dosages and protocols for the in vitro use of Praeruptorin B based on published research, intended for researchers, scientists, and professionals in drug development.

Data Presentation: Praeruptorin B In Vitro Dosages and Effects

The following table summarizes the quantitative data on Praeruptorin B concentrations and their observed effects in various in vitro models.

| Cell Line | Assay Type | Treatment Duration | Non-Toxic Concentration | Effective/Tested Concentration | Key Findings |

| HeLa (Human cervical cancer) | MTT Assay | 24 h | 0-20 µM | 40-60 µM (cytotoxic) | Praeruptorin B showed significant cytotoxicity at concentrations of 40 µM and 60 µM.[1] |

| SiHa (Human cervical cancer) | MTT Assay | 24 h | 0-20 µM | 40-60 µM (cytotoxic) | Similar to HeLa cells, high cytotoxicity was observed at 40 µM and 60 µM.[1] |

| HeLa (Human cervical cancer) | Migration & Invasion Assay | 24 h | N/A | 0-20 µM | Praeruptorin B was used in its non-toxic range to assess its effects on cell migration and invasion.[1] |

| 786-O (Human renal carcinoma) | Cell Viability Assay | 24 h | < 30 µM | Not specified for toxicity | Praeruptorin B did not significantly affect cell viability at doses below 30 µM.[2] |

| ACHN (Human renal carcinoma) | Cell Viability Assay | 24 h | < 30 µM | Not specified for toxicity | Similar to 786-O cells, no significant impact on viability was observed below 30 µM.[2] |

| 786-O (Human renal carcinoma) | Migration & Invasion Assay | Not specified | < 30 µM | Potently inhibited migration and invasion. | Praeruptorin B demonstrated potent inhibition of migratory and invasive capabilities.[2] |

| ACHN (Human renal carcinoma) | Migration & Invasion Assay | Not specified | < 30 µM | Potently inhibited migration and invasion. | Consistent with findings in 786-O cells, Praeruptorin B inhibited migration and invasion.[2] |

| Rat Hepatocytes | Nitric Oxide (NO) Production Assay | Not specified | Not specified | IC50 determined | Praeruptorin B suppressed NO production with a 4.8-fold higher potency than Praeruptorin A.[3] |

| SGC7901 (Human gastric cancer) | MTT & LDH Assays | Not specified | Not specified | Not specified individually | Praeruptorin B, along with Praeruptorin A, exhibited antiproliferative and cytotoxic activities.[4] |

Experimental Protocols

Detailed methodologies for key experiments involving Praeruptorin B are outlined below.

1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

-

Objective: To determine the effect of Praeruptorin B on cell viability and identify cytotoxic concentrations.

-

Procedure:

-

Seed cells (e.g., HeLa, SiHa) in 96-well plates at a density of 3 × 10⁴ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of Praeruptorin B in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 0, 5, 10, 20, 40, 60 µM) in complete cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of Praeruptorin B.

-

Incubate the cells for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Cell Migration and Invasion Assay (Boyden Chamber Assay)

-

Objective: To evaluate the effect of Praeruptorin B on the migratory and invasive potential of cancer cells.

-

Procedure:

-

For invasion assays, coat the upper chamber of a Transwell insert (e.g., 8 µm pore size) with Matrigel. For migration assays, no coating is necessary.

-

Pre-treat cells (e.g., HeLa) with non-toxic concentrations of Praeruptorin B for 24 hours.

-

Resuspend the pre-treated cells in serum-free medium and seed them into the upper chamber of the Transwell insert.

-

Add complete medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for 18-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated to the lower surface with methanol and stain with crystal violet.

-

Count the number of migrated/invaded cells in several random fields under a microscope.

-

3. Western Blot Analysis

-

Objective: To investigate the effect of Praeruptorin B on the expression levels of specific proteins in signaling pathways.

-

Procedure:

-

Treat cells with Praeruptorin B at the desired concentrations and for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, NF-κB, MMP-2, MMP-9) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

4. Reverse Transcription Polymerase Chain Reaction (RT-PCR)

-

Objective: To determine the effect of Praeruptorin B on the mRNA expression of target genes.

-

Procedure:

-

Treat cells with Praeruptorin B as required.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform PCR amplification of the target genes (e.g., CTSC, CTSV) and a housekeeping gene (e.g., GAPDH) using specific primers.

-

Analyze the PCR products by agarose gel electrophoresis.

-

Signaling Pathways and Experimental Workflows

Praeruptorin B Inhibition of TPA-Induced Cell Invasion in Cervical Cancer Cells

Praeruptorin B has been shown to inhibit the invasion of human cervical cancer cells induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). The proposed mechanism involves the suppression of the AKT/NF-κB signaling pathway, leading to a downstream reduction in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1]

Caption: Praeruptorin B signaling pathway in cervical cancer cells.

Experimental Workflow for Investigating Praeruptorin B Effects

The following diagram illustrates a typical workflow for studying the in vitro effects of Praeruptorin B on cancer cells.

References

Application Notes and Protocols for the Identification of Praeruptorin B using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the identification and structural elucidation of Praeruptorin B, an angular pyranocoumarin, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are intended to assist researchers in confirming the identity and purity of Praeruptorin B, a compound of interest for its potential therapeutic properties.

Praeruptorin B, also known as Anomalin, is a natural product isolated from plants of the Peucedanum genus.[1] Its chemical structure has been determined as C₂₄H₂₆O₇ with a molecular weight of 426.5 g/mol . Accurate structural confirmation is crucial for any further pharmacological studies and drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules like Praeruptorin B.

Data Presentation: NMR Spectral Data

The following tables summarize the representative ¹H and ¹³C NMR spectral data for Praeruptorin B. This data is compiled based on published values for closely related angular pyranocoumarins and provides a reference for the expected chemical shifts. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Table 1: ¹H NMR Spectral Data for Praeruptorin B (500 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 6.25 | d | 9.5 |

| 4 | 7.65 | d | 9.5 |

| 5 | 7.35 | d | 8.5 |

| 6 | 6.85 | d | 8.5 |

| 3' | 5.40 | d | 5.0 |

| 4' | 7.00 | d | 5.0 |

| 2'' | 6.15 | 7.0, 1.5 | |

| 3''-CH₃ | 1.90 | d | 7.0 |

| 4''-CH₃ | 1.85 | d | 1.5 |

| 2''' | 6.15 | 7.0, 1.5 | |

| 3'''-CH₃ | 1.90 | d | 7.0 |

| 4'''-CH₃ | 1.85 | d | 1.5 |

| 2'-CH₃ (gem) | 1.45 | s | - |

| 2'-CH₃ (gem) | 1.50 | s | - |

Table 2: ¹³C NMR Spectral Data for Praeruptorin B (125 MHz, CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) |

| 2 | 161.5 |

| 3 | 113.0 |

| 4 | 143.5 |

| 4a | 112.5 |

| 5 | 128.8 |

| 6 | 115.0 |

| 7 | 156.0 |

| 8 | 105.0 |

| 8a | 154.0 |

| 2' | 78.0 |

| 3' | 69.0 |

| 4' | 77.0 |

| 1'' | 167.0 |

| 2'' | 128.0 |

| 3'' | 138.5 |

| 4'' | 20.5 |

| 5'' | 15.8 |

| 1''' | 167.0 |

| 2''' | 128.0 |

| 3''' | 138.5 |

| 4''' | 20.5 |

| 5''' | 15.8 |

| 2'-CH₃ (gem) | 25.0 |

| 2'-CH₃ (gem) | 23.0 |

Experimental Protocols

Sample Preparation

-

Sample Purity : Ensure the Praeruptorin B sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved using techniques like column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for Praeruptorin B. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility and the desired resolution.

-

Sample Concentration : Dissolve 5-10 mg of Praeruptorin B in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

1D NMR Data Acquisition

-

¹H NMR Spectroscopy :

-

Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Sequence : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Acquisition Parameters :

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): ~2-3 seconds

-

-

-

¹³C NMR Spectroscopy :

-

Spectrometer : A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to obtain singlets for all carbon signals.

-

Acquisition Parameters :

-

Spectral Width: ~220 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

-

-

2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks.

-

Pulse Sequence : cosygpqf (Bruker)

-

Parameters : Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.

-

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C atoms.

-

Pulse Sequence : hsqcedetgpsisp2.3 (Bruker, edited HSQC to differentiate CH/CH₃ from CH₂ groups).

-

Parameters : Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.

-

Pulse Sequence : hmbcgplpndqf (Bruker)

-

Parameters : Optimize for long-range coupling constants of 8-10 Hz.

-

Data Processing and Interpretation

-

Software : Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

-

Processing Steps :

-

Apply Fourier transformation to the acquired FID.

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Analyze the cross-peaks in the 2D spectra to establish connectivities and assign all signals.

-

Mandatory Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Praeruptorin B using NMR spectroscopy.

Caption: Workflow for Praeruptorin B structure elucidation using NMR.

Signaling Pathway of Praeruptorin B

Praeruptorin B has been shown to exhibit biological activity by modulating key signaling pathways involved in cellular processes. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.

References

Praeruptorin B in Renal Cell Carcinoma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin B, a natural pyranocoumarin compound, has demonstrated potential as an anti-metastatic agent in preclinical studies of renal cell carcinoma (RCC). This document provides a comprehensive overview of its application in RCC research, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its investigation. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of Praeruptorin B.

Mechanism of Action